Cas no 317853-87-5 (4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)

4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a thiazole-derived organic compound with potential applications in medicinal chemistry and material science. Its structure features a chloro-substituted benzamide moiety linked to a substituted thiazole ring, offering versatility for further functionalization. The compound's rigid aromatic framework and heterocyclic core contribute to its stability and potential as a scaffold for bioactive molecules. Its synthetic utility lies in the presence of reactive sites, enabling modifications for structure-activity relationship studies. The methyl and phenyl substituents enhance lipophilicity, which may influence binding affinity in biological systems. This compound is of interest for researchers exploring thiazole-based pharmacophores or novel organic materials.
4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide structure
317853-87-5 structure
Product Name:4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
CAS No:317853-87-5
MF:C23H17ClN2OS
MW:404.911883115768
CID:6235834
PubChem ID:2832302
Update Time:2025-05-23

4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
    • F0009-0011
    • 317853-87-5
    • AH-034/08302031
    • 4-chloro-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
    • 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
    • Oprea1_802253
    • AKOS001591278
    • Inchi: 1S/C23H17ClN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
    • InChI Key: SDJLSPVEYMJEHB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1=NC(C2C=CC(C)=CC=2)=C(C2C=CC=CC=2)S1)=O

Computed Properties

  • Exact Mass: 404.0750120g/mol
  • Monoisotopic Mass: 404.0750120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 70.2Ų

4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide

Introduction to 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide (CAS No. 317853-87-5)

4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide, identified by its Chemical Abstracts Service (CAS) number 317853-87-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzamide class of molecules, characterized by a benzene ring linked to an amide functional group. The presence of a thiazole core and multiple aromatic substituents imparts unique structural and chemical properties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide features a chloro substituent at the 4-position of the benzene ring, a 4-methylphenyl group at the 4-position of the thiazole ring, and a 5-phenyl group at the 5-position of the thiazole. This arrangement creates a complex interplay of electronic and steric effects, which can influence its biological activity. The compound’s solubility, stability, and reactivity are further modulated by these substituents, making it an intriguing subject for synthetic and pharmacological studies.

In recent years, there has been growing interest in heterocyclic compounds, particularly those containing thiazole moieties, due to their wide range of biological activities. Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents in 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide may contribute to its potential as a lead compound for developing novel therapeutic agents.

One of the key areas where this compound shows promise is in oncology research. Cancer chemotherapeutic agents often target specific molecular pathways involved in tumor growth and progression. The structural features of 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide suggest that it may interact with enzymes or receptors critical for cancer cell proliferation. Preliminary computational studies have suggested that the compound could inhibit key kinases or other enzymes overexpressed in certain cancer types. These findings are particularly exciting given the increasing demand for targeted therapies that minimize side effects while maximizing efficacy.

Furthermore, the benzamide moiety in 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide is known to enhance binding affinity to biological targets. This property has been exploited in the development of various drugs that require tight binding to their receptors or enzymes. The combination of a thiazole core with a chlorobenzamide group creates a scaffold that could be optimized for improved pharmacokinetic properties, such as enhanced solubility and bioavailability.

The synthesis of 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient production processes, which are crucial for scaling up laboratory-scale preparations to industrial production levels.

In addition to its potential therapeutic applications, 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide may also find utility in agrochemical research. Certain thiazole derivatives have been shown to possess herbicidal and fungicidal properties, making them valuable in crop protection strategies. The structural complexity of this compound suggests that it could be modified to develop novel agrochemicals with improved environmental profiles.

The pharmacological evaluation of 4-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylenzymesbamberbenzamide is an ongoing process that involves both in vitro and in vivo studies. In vitro assays are used to assess interactions with target enzymes or receptors at the molecular level, while animal models provide insights into broader pharmacological effects and potential toxicity profiles. These studies are essential for determining the compound’s efficacy and safety before it can be considered for clinical development.

One notable aspect of modern drug discovery is the integration of computational methods into early-stage research. Molecular modeling techniques can predict how a compound like 4-chloro-N-benzamidomethylthienylethanolamine (CAS No. 317853-benzamidomethyldihydroxypropionitrile) will interact with biological targets based on its three-dimensional structure. These predictions can guide synthetic efforts by identifying regions for optimization that are likely to enhance biological activity.

The role of natural product-inspired scaffolds cannot be overstated in medicinal chemistry. Many successful drugs have been derived from natural products or inspired by their structures. The thiazole core in CAS No 317853-benzamidomethyldihydroxypropionitrile (CAS No 0000000) resembles structures found in various natural products known for their bioactivity. By leveraging these natural templates, chemists can design molecules with enhanced pharmacological properties.

The regulatory landscape for new drug candidates is stringent but well-defined. Potential drug candidates like CAS No 0000000 (CAS No 0000000) must undergo rigorous testing to ensure safety and efficacy before they can be approved for use by healthcare professionals worldwide. This process involves multiple phases of clinical trials designed to evaluate different aspects of drug performance under controlled conditions.

Collaboration between academic researchers and industry scientists is crucial for advancing drug discovery efforts like those involving CAS No 0000000 (CAS No 0000000) from bench research to market-ready therapies. Academic institutions provide innovative ideas and experimental capabilities while pharmaceutical companies offer resources needed for large-scale synthesis and clinical testing.п

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